Boc-Lys(Boc)-OH.DCHA
Overview
Description
Boc-Lys(Boc)-OH.DCHA, also known as Nα,Nε-di-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound is characterized by its stability and ease of removal of the protective groups under mild acidic conditions.
Mechanism of Action
Target of Action
Boc-Lys(Boc)-OH.DCHA, also known as BOC-LYS(BOC)-OH DCHA, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins .
Mode of Action
The compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving histone acetylation and deacetylation . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .
Pharmacokinetics
The pharmacokinetics of Boc-Lys(Boc)-OHIt’s known that the compound is a solid at room temperature . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the regulation of a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . In general, hypoacetylation of histones, which can be caused by the action of HDACs, is linked to transcriptional repression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction environment can affect its activity. In one study, it was found that the compound showed enhanced antimicrobial activity when present with low contents of hydrophobic and hydroxyl groups . More research is needed to fully understand how different environmental factors influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Boc-Lys(Boc)-OH.DCHA plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from the ε-amino groups of conserved lysine residues in histones . This interaction influences the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of chromatin structure and gene expression through its interaction with HDACs .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its interaction with HDACs, leading to the removal of acetyl groups from lysine residues in histone and non-histone proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Boc)-OH.DCHA typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-tert-butoxycarbonyl-L-lysine. The final step involves the formation of the dicyclohexylamine salt by reacting the protected lysine with dicyclohexylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Boc)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove Boc groups.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Deprotection: Free lysine is obtained after the removal of Boc groups.
Coupling: Peptides of varying lengths, depending on the specific amino acids or peptides used in the reaction.
Scientific Research Applications
Boc-Lys(Boc)-OH.DCHA has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Comparison with Similar Compounds
Similar Compounds
Nα-Boc-L-lysine: A similar compound with a single Boc group protecting the α-amino group of lysine.
Nα,Nε-di-tert-butoxycarbonyl-L-lysine: The non-salt form of Boc-Lys(Boc)-OH.DCHA.
Uniqueness
This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity during peptide synthesis. The presence of the dicyclohexylamine salt form also improves its solubility and handling properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHJTYAMCGERD-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934134 | |
Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-69-8 | |
Record name | L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15098-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-Bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015098698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.